(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 90731-57-0
VCID: VC3733472
InChI: InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/p-1/t10-,12-/m0/s1
SMILES: CC(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)OC(C)(C)C
Molecular Formula: C15H20NO4-
Molecular Weight: 278.32 g/mol

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

CAS No.: 90731-57-0

Cat. No.: VC3733472

Molecular Formula: C15H20NO4-

Molecular Weight: 278.32 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid - 90731-57-0

Specification

CAS No. 90731-57-0
Molecular Formula C15H20NO4-
Molecular Weight 278.32 g/mol
IUPAC Name (2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoate
Standard InChI InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/p-1/t10-,12-/m0/s1
Standard InChI Key XFSLNPBJZAPTMM-JQWIXIFHSA-M
Isomeric SMILES C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C
SMILES CC(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC=CC=C1)C(C(=O)[O-])NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Nomenclature

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid belongs to the family of protected amino acids, specifically a phenylalanine derivative with a beta-methyl group and tert-butoxycarbonyl (Boc) protection on the amino function. This compound is recognized in chemical databases and literature under several synonyms, providing consistent identification across research platforms.

Identification Parameters

The compound is uniquely identified by specific registry numbers and nomenclature designations as outlined in Table 1.

Table 1: Identification Parameters of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

ParameterValue
Primary CAS Number90731-57-0
Alternative CAS Number115132-19-9
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
IUPAC NameN-tert-butoxycarbonyl-(betaS)-beta-methyl-L-phenylalanine
Alternative NamesN-BOC-ERYTHRO-L-BETA-METHYLPHENYLALANINE; (2S,3S)-N-Boc-2-Amino-3-phenylbutanoic acid

The compound's identity is further confirmed through various chemical databases and registration systems, establishing its presence as a recognized research chemical with defined structural properties .

Structural Characteristics

The stereochemical configuration of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is central to its biological and chemical properties. The compound features two specific stereogenic centers that define its three-dimensional arrangement and reactivity profile.

Molecular Structure

The compound contains several key structural elements:

  • A phenyl ring connected to a chiral carbon at the 3-position

  • A protected amino group at the 2-position, featuring the tert-butoxycarbonyl protecting group

  • A carboxylic acid function

  • Two defined stereogenic centers with S configuration

The three-dimensional arrangement of these components determines the compound's interaction with biological targets and its behavior in chemical transformations. The HELM notation for this compound (PEPTIDE1{[CC@@HC@@HNC(=O)OC(C)(C)C]}$$$$) provides a standardized representation of its complete structure, including stereochemical configurations .

Physical and Chemical Properties

The physical and chemical properties of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid are summarized in Table 2, reflecting its behavior under various laboratory and storage conditions.

Table 2: Physical and Chemical Properties of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

PropertyDescription
Physical StateSolid
SolubilitySoluble in polar organic solvents including DMSO; precise solubility parameters vary by solvent
Storage StabilityWhen stored at -80°C, stable for approximately 6 months; at -20°C, stable for approximately 1 month
Functional GroupsCarboxylic acid, protected amine (Boc), phenyl group
Stereochemistry(2S,3S) configuration, erythro arrangement

The compound's solubility follows patterns typical of protected amino acids, with good dissolution in organic solvents but limited water solubility. This property profile influences its handling and application in research settings .

Target ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.58 mL17.9 mL35.8 mL
5 mM0.716 mL3.58 mL7.16 mL
10 mM0.358 mL1.79 mL3.58 mL

When preparing solutions, researchers should select appropriate solvents based on the compound's solubility profile and the requirements of their specific experimental conditions. It is recommended to prepare separate aliquots of the stock solution to avoid repeated freeze-thaw cycles that could compromise stability .

Applications in Research

The compound (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid has significant applications in various research domains, particularly in organic synthesis and medicinal chemistry.

Chemical Research Applications

As a protected amino acid derivative, this compound serves as a valuable building block in:

  • Peptide synthesis, particularly for the creation of modified peptides with altered conformational properties

  • Development of peptidomimetics and small molecule pharmaceuticals

  • Structure-activity relationship studies where specific stereochemistry influences biological activity

  • Asymmetric synthesis as a chiral auxiliary or catalyst component

The defined stereochemistry at the beta-position (3-position) relative to the carboxylic acid group creates unique conformational properties that can influence both chemical reactivity and biological recognition when incorporated into larger structures .

Storage FormConditionRecommended Duration
SolidCool, dry environmentFollow manufacturer recommendations
Stock Solution at -80°CAliquoted to minimize freeze-thaw cyclesUp to 6 months
Stock Solution at -20°CAliquoted to minimize freeze-thaw cyclesUp to 1 month

When preparing stock solutions, it is advisable to create separate aliquots to avoid repeated freezing and thawing, which can accelerate degradation of the compound and compromise experimental results .

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